Elevated Lipophilicity: logP 4.47 vs. N,N-Diallyl and N-But-3-en-1-yl Analogs
The target compound shows a computed logP of 4.47 , exceeding the N,N-diallyl analog (logP 3.75 ) by 0.72 units and the N‑(but‑3‑en‑1‑yl) mono‑substituted analog (logP 3.32 [1]) by 1.15 units. These values are consistently predicted using the same algorithmic framework, enabling cross‑compound comparison.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.47 |
| Comparator Or Baseline | N,N-Diallyl-4-methylbenzenesulfonamide: logP 3.75; N-(But-3-en-1-yl)-4-methylbenzenesulfonamide: logP 3.32 |
| Quantified Difference | +0.72 (vs. diallyl); +1.15 (vs. mono) |
| Conditions | Predicted logP values from ChemSrc/ChemicalBook databases |
Why This Matters
Higher lipophilicity enhances membrane permeability but reduces aqueous solubility; critical for balancing ADME properties in lead optimization.
- [1] Molbase. N-(But-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 10285-80-0). https://m.molbase.cn/cas/10285-80-0.html. View Source
